Ethyl (1-methyl-1H-indazol-3-yl)acetate is a chemical compound that belongs to the indazole family, which is characterized by its bicyclic structure consisting of a five-membered ring fused to a six-membered ring. This specific compound features an ethyl ester functional group attached to an indazole moiety, which has implications in various biological activities and synthetic applications.
The compound can be synthesized through various chemical reactions and is often derived from precursor compounds such as 1-methyl-1H-indazole-3-carboxylic acid or its derivatives. These precursors are commonly used in organic synthesis and medicinal chemistry.
Ethyl (1-methyl-1H-indazol-3-yl)acetate is classified as an organic compound and specifically as an indazole derivative. It falls under the category of heterocyclic compounds due to the presence of nitrogen atoms within its ring structure.
The synthesis of Ethyl (1-methyl-1H-indazol-3-yl)acetate typically involves the following steps:
The reaction conditions, including temperature, time, and the choice of solvent, are critical for optimizing yield and purity. Characterization of the synthesized compound can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .
The molecular formula for Ethyl (1-methyl-1H-indazol-3-yl)acetate is . The structure features:
Key structural data includes:
Spectroscopic data such as NMR and IR spectra would provide further insights into the functional groups present within the molecule.
Ethyl (1-methyl-1H-indazol-3-yl)acetate can participate in various chemical reactions typical for esters and indazoles:
The reactivity of Ethyl (1-methyl-1H-indazol-3-yl)acetate can be influenced by factors such as solvent polarity, temperature, and concentration of reactants.
The mechanism of action for compounds like Ethyl (1-methyl-1H-indazol-3-yl)acetate often involves interaction with biological targets such as enzymes or receptors. For instance, indazoles have been noted for their potential role in inhibiting certain kinases involved in cancer signaling pathways.
Research indicates that derivatives of indazole can exhibit anticancer properties by modulating pathways such as STAT3 signaling, which is crucial in tumor progression . The specific interactions at the molecular level would require detailed studies involving binding assays and structural biology techniques.
Physical properties include:
Chemical properties involve:
Ethyl (1-methyl-1H-indazol-3-yl)acetate has potential applications in:
Research continues into its efficacy against various diseases, particularly cancers where targeting specific signaling pathways could yield therapeutic benefits .
Esterification of indazole-3-carboxylic acids or their functionalized precursors represents a cornerstone in accessing ethyl (1-methyl-1H-indazol-3-yl)acetate and its analogs. Two principal methodologies dominate:
Direct Alkylation-Esterification: This one-pot approach utilizes ethyl chloroacetate reacting with pre-formed 1-methyl-1H-indazol-3-yl anions. Treatment of 1-methyl-1H-indazole-3-carboxylic acid or 3-hydroxymethylindazole (1) with a strong base (e.g., NaH, t
BuONa) in anhydrous DMF or THF, followed by addition of ethyl chloroacetate, yields the target ester (2). Optimization studies reveal that employing t
BuONa in THF consistently provides superior yields (70-85%) compared to NaH/DMF (50-65%), attributed to reduced side-product formation from solvent decomposition [2] .
Carboxylic Acid Activation and Coupling: Alternative routes activate the acetic acid moiety. A scalable procedure involves reacting (1-methyl-1H-indazol-3-yl)acetic acid with ethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) under Mitsunobu conditions, or employing ethyl chloroacetate with stoichiometric base for O-alkylation. While Mitsunobu offers high regioselectivity, its cost and purification challenges limit large-scale application. Standard coupling using DCC/DMAP in dichloromethane provides moderate yields (60-75%) but requires careful by-product removal [7].
Table 1: Esterification Strategies for Ethyl (1-methyl-1H-indazol-3-yl)acetate Synthesis
Starting Material | Reagents/Conditions | Solvent | Yield (%) | Key Advantage |
---|---|---|---|---|
1H-Indazol-3-yl-methanol | Ethyl chloroacetate, t BuONa | THF | 78-85 | One-pot, minimal byproducts |
(1-Methylindazol-3-yl)acetic acid | Ethanol, DCC, DMAP | DCM | 60-75 | Mild conditions |
1-Methyl-1H-indazole-3-carboxylic acid | (i) SOCl₂ (ii) EtOH, pyridine | Toluene/EtOH | 65-70 | Handles acid-sensitive substrates |
Microwave-assisted esterification significantly enhances efficiency. For example, coupling (1-methyl-1H-indazol-3-yl)acetic acid with ethanol using diethyl cyanophosphonate (DCF) as a coupling agent under microwave irradiation (100°C, 30 min) achieves 92% conversion, drastically reducing reaction times from 12-24 hours to under 1 hour .
Functionalization at the indazole C3 position is crucial for generating pharmacologically relevant derivatives of the core ethyl acetate scaffold. Palladium-catalyzed direct arylation offers a streamlined alternative to traditional cross-coupling, avoiding pre-functionalization steps:
Table 2: Palladium-Catalyzed C3 Arylation of Ethyl (1-methyl-1H-indazol-3-yl)acetate Derivatives
Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|---|
4-Bromobenzonitrile | Pd(OAc)₂ / XPhos | CsOPiv | Toluene | 110 | 85 |
3-Nitroiodobenzene | PdCl₂(PCy₃)₂ / SPhos | KOAc | DMF | 100 | 88 |
2-Bromothiophene | Pd(OAc)₂ / PivOH | K₂CO₃ | DMA | 120 | 52 |
Reaction Optimization Insight: Adding pivalic acid (10-20 mol%) as a proton shuttle enhances yields for sterically hindered aryl halides. Solvent screening indicates toluene or dioxane outperforms DMF for maintaining catalyst stability at elevated temperatures (110-120°C). Microwave irradiation can further reduce reaction times to 1-2 hours [9].
Complex derivatives like ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate (CAS: S14472763, C₁₈H₂₅N₃O₂) exemplify advanced applications requiring sequential functionalization:
t
BuONa). Solvent choice (acetonitrile or DMF) critically impacts regioselectivity, with DMF favoring N1 over N2 alkylation (N1:N2 > 95:5) due to enhanced ion pairing [3]. Table 3: Key Steps in Synthesizing Piperidine-Functionalized Indazole Acetates
Step | Reaction | Key Reagents/Conditions | Yield (%) | Regioselectivity (N1:N2) |
---|---|---|---|---|
Core Ester Formation | Esterification | Ethyl chloroacetate, t BuONa, THF | 82 | N/A |
N1-Alkylation | Piperidine coupling | 1-(Chloromethyl)-3-methylpiperidine, K₂CO₃, DMF, 80°C | 75 | 95:5 |
N-Methylation | Piperidine N-functionalization | CH₃I, NaHCO₃, MeCN, rt | 90 | N/A |
Scale-Up Considerations: The trimethyltin hydroxide-mediated ester hydrolysis under microwave conditions (130°C, 30 min, 1,2-DCE) enables efficient conversion of intermediates like ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate to the corresponding carboxylic acid bioisosteres with >95% conversion and minimal racemization .
Traditional indazole syntheses often employ hazardous solvents (DCM, DMF) and stoichiometric reagents. Recent advances prioritize sustainability and atom economy:
Table 4: Green Solvent Systems for Indazole Acetate Synthesis
Methodology | Solvent System | Catalyst | Yield (%) | Environmental Impact (E-factor) |
---|---|---|---|---|
Citric Acid-Mediated One-Pot | EtOH:H₂O (1:1) | Citric Acid | 78-96 | Low (1.5-3.0) |
Conventional Diazotization | HCl(aq)/EtOH | None (Acid) | 65-75 | High (>8.0) |
Solvent-Free Alkylation | None (Solid Support) | K₂CO₃/Al₂O₃ | 70-80 | Very Low (<0.5) |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7